Chlorhydrate de 1-(pipéridine-4-carbonyl)pipéridin-4-one

Vue d'ensemble

Description

“1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride” is an organic compound . It’s used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2 obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Pharmacologie : Activités anticancéreuses et anti-VIH

Ce composé a été rapporté pour posséder diverses activités pharmacologiques. Notamment, il montre un potentiel prometteur dans les traitements anticancéreux et anti-VIH . Sa structure permet le développement de nouveaux médicaments capables d'interagir avec des cibles biologiques pertinentes pour ces maladies.

Agents antimicrobiens et antifongiques

Dans le domaine de la recherche antimicrobienne, les dérivés de la pipéridin-4-one ont montré une activité significative. Ces composés pourraient servir de modèles pour la conception d'agents antimicrobiens et antifongiques puissants avec moins d'effets secondaires, ce qui est crucial dans la lutte contre les souches résistantes aux médicaments .

Recherche chimique : Intermédiaires de synthèse

Les dérivés de la pipéridin-4-one sont des intermédiaires précieux dans la synthèse chimique. Ils sont utilisés dans la construction de molécules complexes, y compris les alcaloïdes, qui ont une large gamme d'applications en chimie médicinale et en développement de médicaments .

Procédés industriels : Blocs de construction chimiques

Le composé sert de bloc de construction dans divers procédés industriels. Il est utilisé dans la synthèse d'entités chimiques plus complexes qui sont essentielles dans la fabrication de produits pharmaceutiques et autres produits chimiques .

Science de l'environnement : Étalons analytiques

« Chlorhydrate de 1-(pipéridine-4-carbonyl)pipéridin-4-one » peut être utilisé comme étalon de référence de haute qualité en science de l'environnement. Il aide à la détection et à la quantification précises des produits chimiques dans les échantillons environnementaux, assurant la fiabilité des résultats analytiques .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that piperidinone derivatives are often used as intermediates in the manufacture of chemicals and pharmaceutical drugs .

Mode of Action

It’s known that piperidinone derivatives can interact with the active sites of specific enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions .

Analyse Biochimique

Biochemical Properties

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a significant role in biochemical reactions. It has been found to exhibit various biological activities, including antimicrobial, antiviral, and central nervous system depressant effects . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), modulating their gene expression . These interactions suggest that 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride may have potential therapeutic applications in treating inflammation and infections.

Cellular Effects

The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of COX-2 and iNOS genes in cultured cells, leading to changes in inflammatory responses . Additionally, its antimicrobial properties suggest that it can disrupt bacterial cell membranes and inhibit microbial growth .

Molecular Mechanism

At the molecular level, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and signaling pathways, thereby influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting microbial growth . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic state of cells and tissues . Understanding these pathways is crucial for developing effective therapeutic strategies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propriétés

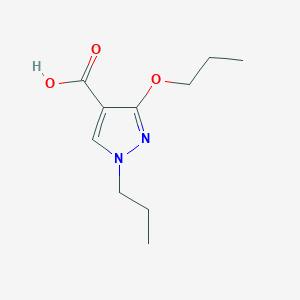

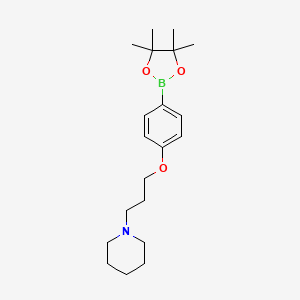

IUPAC Name |

1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBVYIPXSJEFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(=O)CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661722 | |

| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189684-40-9 | |

| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1461664.png)

amine](/img/structure/B1461665.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)

amine](/img/structure/B1461672.png)

![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)

![Ethyl 3-[2-(2,2-dimethylpropanamido)pyridin-3-yl]prop-2-enoate](/img/structure/B1461684.png)